molecular formula C17H12ClNO4 B14422086 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene CAS No. 83054-23-3

1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene

Cat. No.: B14422086
CAS No.: 83054-23-3
M. Wt: 329.7 g/mol
InChI Key: AJINYMKFYBKLHD-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with a methoxy and a nitro group

Preparation Methods

The synthesis of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. One common synthetic route involves the nitration of 2-methoxyphenol to obtain 2-methoxy-4-nitrophenol, which is then reacted with 1-chloronaphthalene under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene can be compared with similar compounds such as:

    1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: Similar structure but with a fluoro group instead of a methoxy group.

    2-Chloro-1-methoxy-4-nitrobenzene: Lacks the naphthalene ring, making it less complex.

    4-Chloro-3-nitroanisole: Contains a nitro and methoxy group but lacks the phenoxy and naphthalene components

Properties

83054-23-3

Molecular Formula

C17H12ClNO4

Molecular Weight

329.7 g/mol

IUPAC Name

1-chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C17H12ClNO4/c1-22-17-10-11(19(20)21)6-8-16(17)23-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,1H3

InChI Key

AJINYMKFYBKLHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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